3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylprop-2-enyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)5-9-3-4-10-11(6-9)13-7-12-10/h3-4,6H,1,5,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNXNSLXGVOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3,4 Methylenedioxy Phenyl 2 Methyl 1 Propene
Retrosynthetic Analysis of the 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are evident.
The most prominent disconnection is at the double bond of the propene moiety. This approach is characteristic of olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. This disconnection leads to a carbonyl precursor, specifically 1-(3,4-methylenedioxyphenyl)propan-1-one (also known as 3,4-methylenedioxypropiophenone or MDP1P), and a one-carbon (C1) synthon, such as a methylide phosphorus ylide.
A second approach involves disconnecting the carbon-carbon bond between the aromatic ring and the propenyl side chain. This suggests synthetic strategies based on transition metal-catalyzed cross-coupling reactions, like the Suzuki or Heck reactions. This pathway identifies a halogenated 1,3-benzodioxole (B145889) derivative and a suitable three-carbon (C3) coupling partner, such as isobutylene (B52900) or an organoboron equivalent, as the key precursors.
Targeted Synthesis from Precursor Molecules
The forward synthesis of this compound relies on the strategic assembly of key fragments derived from readily accessible precursors.
The synthesis of the target molecule can be efficiently achieved through carbonyl intermediates, primarily the aldehyde piperonal (B3395001) or the ketone 1-(3,4-methylenedioxyphenyl)propan-1-one (MDP1P).
Piperonal (3,4-methylenedioxybenzaldehyde) is a versatile starting material. It can be converted into the key ketone intermediate, MDP1P. One established method involves a Grignard reaction between piperonylonitrile (B116396) (derived from piperonal) and ethylmagnesium bromide to furnish MDP1P.
Alternatively, MDP1P can be prepared via a Friedel-Crafts acylation reaction. In this approach, 1,3-benzodioxole is acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to form the desired ketone.
Table 1: Synthesis of Key Ketone Intermediate MDP1P
| Starting Material | Reagents | Product | Reference(s) |
| 1,3-Benzodioxole | Propionyl chloride, ZnCl₂ | 1-(3,4-Methylenedioxyphenyl)propan-1-one (MDP1P) | |
| Piperonylonitrile | Ethylmagnesium bromide | 1-(3,4-Methylenedioxyphenyl)propan-1-one (MDP1P) |
Olefination reactions provide a direct and powerful method for converting carbonyl compounds into alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent in this class for synthesizing the target molecule from the MDP1P ketone intermediate.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. To synthesize this compound, MDP1P is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide, often referred to as a Wittig reagent, is typically prepared by treating a methyltriphenylphosphonium (B96628) salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of MDP1P, leading to the formation of the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. This method offers several advantages, including the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. In this synthesis, a phosphonate ester, such as diethyl methylphosphonate, is deprotonated with a base (e.g., NaH) to generate the corresponding carbanion. This anion then reacts with MDP1P to yield the target alkene. The HWE reaction is particularly noted for its high stereoselectivity, typically favoring the formation of (E)-alkenes with stabilized ylides, although this is not a factor in the synthesis of a terminal alkene.
Safrole and its isomer isosafrole are naturally occurring compounds that serve as valuable precursors for the methylenedioxyphenyl scaffold. A multi-step synthetic sequence can transform these isomers into the target molecule.
Isomerization of Safrole: The synthesis often begins with the base-catalyzed isomerization of safrole, which shifts the double bond from the terminal position to form the more thermodynamically stable internal alkene, isosafrole. This is commonly achieved using potassium hydroxide (B78521) (KOH).
Oxidative Cleavage to Piperonal: Isosafrole can undergo oxidative cleavage of its propenyl double bond to yield piperonal. Reagents such as potassium permanganate (B83412) (KMnO₄) can be employed for this transformation.
Conversion to MDP1P and Olefination: Once piperonal is obtained, it can be converted to the ketone intermediate MDP1P using the methods described in section 2.2.1. Subsequently, the olefination of MDP1P via the Wittig or HWE reaction, as detailed in section 2.2.2, yields the final product, this compound.
This pathway demonstrates the utility of natural products like safrole as starting points for more complex synthetic targets.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods, particularly those involving transition metals, offer highly efficient and selective routes for forming carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a direct route to the target compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For this synthesis, a halo-substituted 1,3-benzodioxole (e.g., 5-bromo-1,3-benzodioxole) can be coupled with an organoboron derivative of isobutylene, such as isopropenylboronic acid or its esters, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and high tolerance of various functional groups.
The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. In a potential synthesis of the target molecule, 5-bromo-1,3-benzodioxole could be reacted directly with isobutylene. This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base.
Table 2: Potential Transition Metal-Mediated Syntheses
| Reaction Type | Aryl Partner | Alkene Partner | Catalyst System (Example) | Reference(s) |
| Suzuki-Miyaura Coupling | 5-Bromo-1,3-benzodioxole | Isopropenylboronic acid ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | |
| Heck Reaction | 5-Bromo-1,3-benzodioxole | Isobutylene | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) |
Organocatalytic Systems
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. These systems are often valued for their stability, low toxicity, and ability to perform under mild reaction conditions. In the context of synthesizing derivatives related to this compound, organocatalysis presents several potential applications.
One notable approach involves the use of secondary amines, such as proline methyl ester, to form enamine intermediates from carbonyl compounds. scribd.com For instance, the synthesis of the related compound 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) from Helional™ (2-methyl-3-(3,4-methylenedioxyphenyl)propanal) can proceed via an enamine intermediate, which is then oxidized. scribd.com This pathway demonstrates the viability of using organocatalysts to facilitate key bond-forming or transformation steps in the synthesis of such molecules. scribd.com
Furthermore, organocatalytic cascades, such as vinylogous Michael addition/Henry reactions, have been employed for the enantioselective synthesis of complex molecular architectures from related starting materials like 1,3-indandione (B147059) derivatives. researchgate.net While not a direct synthesis of the target compound, these methodologies highlight the potential of organocatalysis to construct the core carbon skeleton with high levels of stereocontrol, which could be adapted for advanced derivatives. researchgate.net Binary organocatalytic systems, which use a combination of catalysts like an organic base and a (thio)urea, have also shown success in reactions such as ring-opening polymerization, demonstrating the versatility of combining organocatalysts to achieve high precision. nih.gov
Biocatalytic Strategies
Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with high specificity and efficiency, often under environmentally benign conditions. jk-sci.com The application of biocatalytic methods aligns well with the principles of green chemistry and offers powerful tools for synthesizing complex molecules. polimi.it
For the synthesis of derivatives of this compound, several classes of enzymes could be employed:
Ene-reductases: These enzymes can catalyze the asymmetric reduction of carbon-carbon double bonds, which could be a key step in producing chiral derivatives from an unsaturated precursor.
Transaminases: For the synthesis of amine derivatives, transaminases offer a green route to introduce an amino group with high enantioselectivity.
Hydrolases: Enzymes such as lipases and esterases can be used for the kinetic resolution of racemic mixtures of intermediates, providing access to enantiomerically pure compounds.
Research into the synthesis of related pharmaceutical precursors has demonstrated the power of chemo-enzymatic routes. polimi.it For example, the synthesis of a fluorinated D-phenylalanine derivative, a precursor to the antidiabetic drug sitagliptin, successfully integrated biocatalytic steps including reductive amination, transamination, and deracemisation. polimi.it These strategies showcase the potential for developing highly selective and sustainable biocatalytic pathways for derivatives within the 3,4-methylenedioxyphenyl family.
Stereoselective Synthesis of Enantiomeric or Diastereomeric Forms of this compound Derivatives (if applicable)
While this compound itself is an achiral molecule, many of its derivatives and precursors possess stereocenters, making stereoselective synthesis a critical consideration. A relevant example is the synthesis of Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate, a known precursor to 3,4-Methylenedioxyphenyl-2-propanone (MDP2P). nih.gov
This glycidic ester has two adjacent stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of such compounds often involves the Darzens condensation, a reaction between a ketone or aldehyde (in this case, piperonal) and an α-haloester in the presence of a base. The stereochemical outcome of this reaction can be influenced by the choice of reactants, base, and reaction conditions, allowing for the selective synthesis of specific diastereomers. The subsequent hydrolysis and decarboxylation of this glycidate ester yield MDP2P. nih.gov Control over the stereochemistry of this intermediate could be crucial if the final target were a chiral derivative where specific stereoisomers are required.
Green Chemistry Principles Applied to the Synthesis of this compound
The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional syntheses may use hazardous solvents like 1,2-dichloroethane. researchgate.net Green chemistry encourages the replacement of such solvents with more benign alternatives. unibo.it
For related syntheses, greener solvent systems have been successfully implemented. The use of an ethanol (B145695):water mixture (1:1) has been reported, which significantly improves the environmental profile of the process. rsc.org Water itself is an ideal green solvent, and aqueous media have been used for reactions like indium-mediated allylations in the synthesis of other complex molecules. jk-sci.com The development of syntheses for this compound and its derivatives should prioritize the use of such recommended solvents over unfavored ones like chlorinated hydrocarbons or N,N-Dimethylformamide (DMF).
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. jk-sci.comprimescholars.com
To quantify the "greenness" of a synthesis, several metrics beyond simple percentage yield are used. These include the Environmental Factor (E-factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.org An ideal synthesis aims for a high atom economy (approaching 100%), a low E-factor (less waste), and a PMI close to 1 (mass of inputs ≈ mass of product). rsc.org
The table below illustrates green chemistry metrics from a reported efficient synthesis of a related compound, showcasing excellent performance according to these principles. rsc.org
| Metric | Value | Ideal Value | Interpretation |
|---|---|---|---|
| Atom Economy (AE) | 96.21% | 100% | High incorporation of reactant atoms into the product. rsc.orgjocpr.com |
| Environmental Factor (E-factor) | 0.07 | 0 | Very low waste generated per unit of product. rsc.org |
| Process Mass Intensity (PMI) | 1.08 | 1 | Highly efficient process with minimal mass input relative to product output. rsc.org |
| Reaction Mass Efficiency (RME) | 92.67% | 100% | High percentage of reactant mass ending up in the product. rsc.org |
| Eco-Score | 80.15 | 100 | Excellent overall greenness of the synthesis (>75 is considered excellent). rsc.org |
By focusing on reaction types with high intrinsic atom economy and optimizing conditions to improve metrics like RME and PMI, the synthesis of this compound can be made significantly more sustainable.
Mechanistic Investigations of Chemical Transformations Involving 3 3,4 Methylenedioxy Phenyl 2 Methyl 1 Propene
Electrophilic Addition Reactions at the 2-Methyl-1-Propene Unsaturation
The carbon-carbon double bond in the side chain of 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene is a region of high electron density, making it susceptible to attack by electrophiles. openstax.org These reactions proceed through the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. libretexts.org
Halogenation Pathways
The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the alkene proceeds via an electrophilic addition mechanism. The reaction is initiated by the interaction of the alkene's π-electrons with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comyoutube.com This three-membered ring intermediate is then attacked by the halide ion (X⁻) in a second step. masterorganicchemistry.com
The attack occurs from the side opposite to the halonium ion, resulting in an anti-addition stereochemistry, where the two halogen atoms are added to opposite faces of the original double bond. youtube.comyoutube.com Due to the unsymmetrical nature of the alkene, the nucleophilic halide ion attacks the more substituted carbon of the cyclic intermediate, as this carbon can better stabilize the partial positive charge. mnstate.edu
The general mechanism involves:
Electrophilic Attack: The π-bond of the alkene attacks one atom of the dihalogen molecule, while the other halogen atom is displaced as a halide ion. Simultaneously, the attacked halogen atom forms a bond with both carbons of the former double bond, creating a positively charged cyclic halonium ion. youtube.com
Nucleophilic Ring Opening: The halide ion, acting as a nucleophile, performs a backside attack on the more substituted carbon of the halonium ion. masterorganicchemistry.commnstate.edu This breaks the carbon-halogen bond within the ring and results in the formation of a vicinal dihalide with anti stereochemistry. masterorganicchemistry.com
| Reagent | Intermediate | Product | Stereochemistry |
| Bromine (Br₂) | Cyclic bromonium ion | 1,2-Dibromo-3-[(3,4-methylenedioxy)phenyl]-2-methylpropane | Anti-addition |
| Chlorine (Cl₂) | Cyclic chloronium ion | 1,2-Dichloro-3-[(3,4-methylenedioxy)phenyl]-2-methylpropane | Anti-addition |
Hydration and Hydroboration-Oxidation Mechanisms
The addition of water across the double bond can be achieved through two primary methods, each yielding a different constitutional isomer due to distinct regioselectivity.
Acid-Catalyzed Hydration (Markovnikov Addition): In the presence of a strong acid catalyst (e.g., H₂SO₄), hydration follows Markovnikov's rule. The mechanism involves the initial protonation of the double bond to form the most stable carbocation intermediate. For this compound, protonation of the terminal carbon (C1) yields a more stable tertiary carbocation at C2. openstax.org A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the tertiary alcohol. openstax.orglibretexts.org
Hydroboration-Oxidation (Anti-Markovnikov Addition): This two-step process results in the anti-Markovnikov addition of water. wikipedia.org
Hydroboration: Borane (BH₃) adds across the double bond in a concerted, single-step reaction. The boron atom, being the electrophilic center, adds to the less substituted carbon (C1), while the hydrogen adds to the more substituted carbon (C2). libretexts.org This step is stereospecific, resulting in a syn-addition where the boron and hydrogen add to the same face of the double bond. wikipedia.orglibretexts.org
| Reaction | Reagents | Intermediate | Product | Regioselectivity | Stereochemistry |
| Acid-Catalyzed Hydration | H₂O, H⁺ (e.g., H₂SO₄) | Tertiary Carbocation | 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-2-propanol | Markovnikov | Not specific (racemic if chiral center forms) |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propanol | Anti-Markovnikov | Syn-addition |
Epoxidation Reactions and Subsequent Ring Opening
Epoxidation involves the conversion of the alkene into an epoxide, a three-membered ring containing an oxygen atom. This transformation is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is concerted, with the π-bond of the alkene attacking the electrophilic oxygen of the peroxyacid, resulting in the formation of the epoxide and a carboxylic acid byproduct.
The resulting epoxide is a versatile intermediate due to the strain in its three-membered ring, which makes it susceptible to ring-opening by nucleophiles. mdpi.comencyclopedia.pub The regiochemistry of the ring-opening is dependent on the reaction conditions. ochemtutor.com
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon atom, as this carbon bears a greater degree of partial positive charge in the transition state. This pathway results in anti-dihydroxylation if water is the nucleophile.
Base-Catalyzed Ring Opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring in a standard Sₙ2 reaction. ochemtutor.com
| Reaction Sequence | Reagents | Intermediate | Final Product (Example with H₂O/H⁺) | Regiochemistry of Ring Opening |
| Epoxidation & Acid-Catalyzed Opening | 1. m-CPBA 2. H₂O, H⁺ | 2-Methyl-2-( (3,4-methylenedioxy)benzyl)oxirane | 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1,2-propanediol | Nucleophile attacks the more substituted carbon (C2) |
| Epoxidation & Base-Catalyzed Opening | 1. m-CPBA 2. H₂O, OH⁻ | 2-Methyl-2-( (3,4-methylenedioxy)benzyl)oxirane | 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1,2-propanediol | Nucleophile attacks the less substituted carbon (C1) |
Aromatic Substitution Reactions on the 3,4-Methylenedioxyphenyl Moiety
The 3,4-methylenedioxyphenyl ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The reaction proceeds via a two-step mechanism:
Electrophilic Attack: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com
The regioselectivity of the substitution is governed by the existing substituents on the ring. The 3,4-methylenedioxy group is a strongly activating, ortho, para-director due to the electron-donating resonance effect of the oxygen atoms. The alkyl group at position 1 is a weakly activating, ortho, para-director. The powerful directing effect of the methylenedioxy group dominates, directing incoming electrophiles primarily to the positions ortho to the oxygen atoms (positions 2 and 5). Position 5 is generally favored over position 2 due to reduced steric hindrance from the adjacent alkyl side chain.
| Reaction | Reagents | Electrophile | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | 1-Nitro-4-[(2-methyl-2-propen-1-yl)]-2,3-methylenedioxybenzene |
| Bromination | Br₂, FeBr₃ | Br⁺ (or polarized complex) | 1-Bromo-4-[(2-methyl-2-propen-1-yl)]-2,3-methylenedioxybenzene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-[(2-Methyl-2-propen-1-yl)]-2,3-methylenedioxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 1-Acyl-4-[(2-methyl-2-propen-1-yl)]-2,3-methylenedioxybenzene |
Nucleophilic Aromatic Substitution (if activated)
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and generally requires specific conditions. For the SₙAr mechanism to be viable, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (such as a nitro group, -NO₂) positioned ortho or para to a good leaving group (such as a halide). libretexts.org
The 3,4-methylenedioxyphenyl moiety in this compound is electron-rich due to the electron-donating nature of the ether-like oxygens. It lacks both a suitable leaving group and the necessary strong electron-withdrawing groups. Therefore, the parent compound is not activated for and will not undergo nucleophilic aromatic substitution via the SₙAr mechanism. libretexts.org For such a reaction to occur, the ring would first need to be functionalized, for example, through nitration and halogenation, to introduce the required activating and leaving groups.
Oxidative Transformations of this compound
The presence of a carbon-carbon double bond makes this compound susceptible to various oxidative reactions, leading to a range of functionalized products. These transformations can be broadly categorized into oxidative cleavage and allylic oxidation.
Oxidative cleavage of the terminal double bond in this compound results in the scission of the carbon-carbon bond, typically yielding a ketone and a formaldehyde (B43269) molecule. Two common laboratory methods to achieve this are ozonolysis and permanganate (B83412) oxidation.
Ozonolysis: This reaction proceeds via the 1,3-dipolar cycloaddition of ozone (O₃) to the double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The mechanism involves the cleavage of the C-C and O-O bonds of the molozonide to form a carbonyl compound and a carbonyl oxide, which then recombine in a different orientation. Subsequent workup of the ozonide determines the final products. A reductive workup, commonly employing dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield 3,4-methylenedioxyphenylacetone and formaldehyde. An oxidative workup, using hydrogen peroxide, would oxidize the formaldehyde to formic acid and then to carbon dioxide and water, while the ketone remains unchanged.
Permanganate Oxidation: Treatment with a hot, concentrated solution of potassium permanganate (KMnO₄) also leads to the cleavage of the double bond. The reaction is believed to proceed through the formation of a cyclic manganate (B1198562) ester intermediate. Under harsh conditions, this intermediate is unstable and undergoes further oxidation and cleavage. The initial products are the same as in ozonolysis; however, given the strong oxidizing nature of permanganate, any aldehyde formed would be further oxidized to a carboxylic acid. In the case of this compound, the ketone product, 3,4-methylenedioxyphenylacetone, is resistant to further oxidation under these conditions.
| Oxidative Cleavage Method | Reagents | Key Intermediates | Primary Products |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Molozonide, Ozonide | 3,4-Methylenedioxyphenylacetone, Formaldehyde |
| Permanganate Oxidation | Hot, conc. KMnO₄ | Cyclic Manganate Ester | 3,4-Methylenedioxyphenylacetone, Carbon Dioxide |
Allylic oxidation introduces an oxygen functional group at the carbon atom adjacent to the double bond. For this compound, this would occur at the methyl group. A classic reagent for this transformation is selenium dioxide (SeO₂).
The mechanism of the Riley oxidation involves two key pericyclic reactions. First, an ene reaction occurs where the double bond attacks the selenium dioxide, and a proton from the allylic methyl group is transferred to an oxygen atom of the SeO₂, forming an allylic seleninic acid intermediate. This is followed by a nih.govnih.gov-sigmatropic rearrangement, where the selenium atom migrates from the oxygen to the carbon, regenerating the double bond in its original position and forming a selenium(II) ester. Hydrolysis of this ester yields the corresponding allylic alcohol, 3-[(3,4-methylenedioxy)phenyl]-2-methyl-2-propen-1-ol. Depending on the reaction conditions and stoichiometry of the oxidant, this alcohol can be further oxidized to the corresponding α,β-unsaturated aldehyde, 3-[(3,4-methylenedioxy)phenyl]-2-methyl-2-propenal.
Reductive Pathways of this compound
Reduction of this compound primarily targets the carbon-carbon double bond, leading to the corresponding saturated alkane.
Catalytic hydrogenation is a widely used method for the reduction of alkenes. The reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.
The mechanism is heterogeneous, occurring on the surface of the metal catalyst. Both hydrogen and the alkene adsorb onto the catalyst surface. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms become attached to the metal surface. The alkene also complexes with the metal surface through its π-electrons. The hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond. This stepwise addition typically occurs on the same face of the double bond, leading to a syn-addition of the hydrogen atoms. The product, 3-[(3,4-methylenedioxy)phenyl]-2-methylpropane, then desorbs from the catalyst surface.
| Catalyst | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temperature, Ethanol (B145695) | 3-[(3,4-Methylenedioxy)phenyl]-2-methylpropane |
| Platinum on Carbon (Pt/C) | H₂ (1 atm), Room Temperature, Acetic Acid | 3-[(3,4-Methylenedioxy)phenyl]-2-methylpropane |
| Raney Nickel | H₂ (high pressure), Elevated Temperature | 3-[(3,4-Methylenedioxy)phenyl]-2-methylpropane |
In molecules with multiple reducible functional groups, chemoselective reduction of the alkene in the presence of other functionalities is often desired. While this compound has a relatively simple structure, the principles of chemoselectivity are relevant. The aromatic ring and the methylenedioxy group are generally stable to catalytic hydrogenation under mild conditions that reduce the alkene double bond.
However, if other sensitive functional groups were present on the aromatic ring (e.g., a nitro group or a halogen), selective reduction of the double bond would require careful choice of catalyst and conditions. For instance, the use of catalyst poisons, such as diphenylsulfide, with a Pd/C catalyst can deactivate the catalyst towards the hydrogenolysis of other functional groups while still allowing for the hydrogenation of the olefin. This approach ensures that only the double bond is reduced, preserving the integrity of the rest of the molecule.
Rearrangement Reactions of the this compound Carbon Skeleton
The carbon skeleton of this compound can undergo rearrangement reactions, most notably the migration of the double bond. This is analogous to the well-studied isomerization of safrole to isosafrole.
This isomerization involves the movement of the terminal double bond to an internal position, forming a mixture of (E)- and (Z)-3-[(3,4-methylenedioxy)phenyl]-2-methyl-2-propene. This transformation is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH) in a high-boiling solvent like ethanol or diethylene glycol, at elevated temperatures.
The mechanism is believed to proceed via a deprotonation-reprotonation sequence. The strong base abstracts a proton from the benzylic carbon, which is acidic due to the adjacent aromatic ring and the double bond. This generates a resonance-stabilized allylic carbanion. Protonation of this carbanion can then occur at either the terminal carbon, regenerating the starting material, or at the internal carbon of the original double bond, leading to the thermodynamically more stable internal alkene isomers. The formation of the conjugated system with the aromatic ring is a driving force for this rearrangement.
Pericyclic Reactions (e.g., Cycloadditions) Involving this compound
Pericyclic reactions are concerted processes that occur through a cyclic transition state. spcmc.ac.in For this compound, cycloaddition reactions, a prominent type of pericyclic reaction, are of particular interest due to the presence of the alkene functionality.
Diels-Alder Reaction ([4+2] Cycloaddition):
The alkene in this compound can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. wikipedia.org The presence of the electron-donating 3,4-methylenedioxyphenyl group can influence the reactivity of the dienophile. In a normal-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups. masterorganicchemistry.com However, the styrene-like nature of this compound might allow it to react with electron-rich dienes in what is known as an inverse-demand Diels-Alder reaction, or with highly reactive dienes.
A hypothetical Diels-Alder reaction between this compound and a generic diene is depicted below. The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic and steric properties of both the diene and the dienophile.
Interactive Data Table: Hypothetical Diels-Alder Reaction Parameters
| Diene | Dienophile | Conditions | Major Product | Predicted Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | This compound | Toluene, 150 °C | 1-(3,4-Methylenedioxy)benzyl-1,4,5-trimethylcyclohex-4-ene | 65 |
| Cyclopentadiene | This compound | Dichloromethane, 0 °C to rt | 5-((1,3-Benzodioxol-5-yl)methyl)-5-methylbicyclo[2.2.1]hept-2-ene | 75 |
[2+2] Cycloaddition:
Photochemically induced [2+2] cycloadditions are another class of pericyclic reactions that alkenes can undergo to form cyclobutane (B1203170) rings. nih.gov In the presence of a suitable photosensitizer and UV light, this compound could potentially dimerize or react with another alkene. The mechanism of photosensitized [2+2] cycloadditions often involves the formation of a triplet diradical intermediate. nih.gov The regioselectivity of such reactions would be influenced by the stability of the potential radical intermediates.
Interactive Data Table: Hypothetical [2+2] Cycloaddition Reaction
| Reactant 1 | Reactant 2 | Conditions | Major Product | Predicted Yield (%) |
| This compound | This compound | Acetone (photosensitizer), UV light (λ > 300 nm) | 1,2-bis((1,3-Benzodioxol-5-yl)methyl)-1,2-dimethylcyclobutane | 50 |
Radical Reactions of this compound
The structure of this compound possesses two primary sites for radical reactivity: the double bond and the allylic hydrogens on the methyl group.
Radical Addition to the Double Bond:
In the presence of a radical initiator, a radical species (X•) can add to the double bond of the propene chain. This addition typically proceeds to form the more stable radical intermediate. In the case of this compound, the addition of a radical to the terminal carbon of the double bond would generate a tertiary radical, which is more stable than the primary radical that would be formed by addition to the internal carbon. This intermediate radical can then react further, for instance, by abstracting a hydrogen atom from a donor molecule.
A well-known example of this type of reaction is the anti-Markovnikov addition of HBr in the presence of peroxides. The reaction is initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical from HBr. The bromine radical adds to the terminal carbon of the alkene, forming the more stable tertiary radical, which then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical to continue the chain reaction. youtube.com
Interactive Data Table: Hypothetical Radical Addition of HBr
| Substrate | Reagent | Initiator | Solvent | Major Product | Predicted Yield (%) |
| This compound | HBr | Benzoyl Peroxide | CCl₄ | 1-Bromo-3-(3,4-methylenedioxyphenyl)-2-methylpropane | 85 |
Allylic Radical Substitution:
The hydrogen atoms of the methyl group are in an allylic position, making them susceptible to abstraction by radicals. This is because the resulting allylic radical is stabilized by resonance. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxides) are commonly used for allylic bromination. libretexts.org
The mechanism involves the initiation step where a bromine radical is formed. This radical then abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the allylic bromide and a new bromine radical, thus propagating the radical chain. youtube.com
Interactive Data Table: Hypothetical Allylic Bromination
| Substrate | Reagent | Initiator | Solvent | Major Product | Predicted Yield (%) |
| This compound | N-Bromosuccinimide (NBS) | AIBN (Azobisisobutyronitrile) | CCl₄ | 3-Bromo-3-(3,4-methylenedioxyphenyl)-2-methyl-1-propene | 70 |
Computational and Theoretical Studies on 3 3,4 Methylenedioxy Phenyl 2 Methyl 1 Propene
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule.
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like safrole, the HOMO is typically a π-orbital localized on the electron-rich benzene (B151609) ring and the double bond of the allyl group. The LUMO is usually a π*-antibonding orbital, also distributed over the aromatic system and the double bond.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.64 |
This data is for estragole (B85927) and serves as an illustrative example.
Charge Distribution and Reactivity Indices
The distribution of electron density within a molecule is key to understanding its electrostatic potential and predicting sites of electrophilic and nucleophilic attack. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom in a molecule.
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1 / η).
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as μ2 / (2η), where μ is the electronic chemical potential (-χ).
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 0.25 |
| Electronegativity (χ) | 3.07 |
| Chemical Hardness (η) | 2.82 |
| Chemical Softness (S) | 0.35 |
| Electrophilicity Index (ω) | 1.67 |
This data is for estragole and serves as an illustrative example.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the side chain in molecules like safrole allows for the existence of different conformers, which are rotational isomers. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. This is often achieved by calculating the potential energy surface (PES) as a function of one or more dihedral angles.
A detailed computational study on safrole by Zhang et al. (2019) investigated the conformational landscape related to the rotation of the allyl group. nih.gov The two key dihedral angles defining the side-chain conformation are τ1 (Car-Car-Cα-Cβ) and τ2 (Car-Cα-Cβ=Cγ). The study identified several stable conformers, with the most stable ones having a non-planar arrangement of the allyl group relative to the benzene ring. nih.gov
The relative energies of the conformers are crucial for understanding their population at a given temperature. The energy barriers between conformers determine the rate of their interconversion.
| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kJ/mol) |
|---|---|---|
| I | ~90°, ~120° | 0.00 |
| II | ~90°, ~0° | ~2.5 |
| III | ~0°, ~90° | ~6.0 |
Data is based on the findings for safrole in Zhang et al. (2019). nih.gov
Theoretical Prediction of Spectroscopic Properties for Structural Elucidation
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of molecules and the interpretation of experimental spectra.
Vibrational (IR, Raman) Frequencies and Intensities
Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are typically performed using frequency calculations within DFT. These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra. The study by Zhang et al. (2019) included anharmonic computations of the IR spectra for the different conformers of safrole. nih.gov The calculated spectra showed good agreement with the experimental FTIR spectra of matrix-isolated safrole, allowing for the identification of the different conformers based on their characteristic vibrational bands. nih.gov
| Vibrational Mode | Calculated (Scaled) | Experimental (IR) |
|---|---|---|
| =C-H stretch (allyl) | 3080 | 3082 |
| C-H stretch (aromatic) | 3005 | 3007 |
| C=C stretch (allyl) | 1640 | 1642 |
| C-O-C stretch (dioxole) | 1250 | 1252 |
| CH₂ wag (allyl) | 915 | 917 |
Data is based on the findings for safrole in Zhang et al. (2019). nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical prediction of NMR chemical shifts is a valuable tool for confirming molecular structures and assigning experimental NMR signals. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and accurate approach for calculating NMR shielding tensors, from which chemical shifts are derived.
While a specific computational study detailing the GIAO NMR chemical shifts for safrole was not identified in the literature reviewed, such calculations would be expected to provide theoretical ¹H and ¹³C chemical shifts. These calculated values, after appropriate scaling, can be compared with experimental data to aid in the complete assignment of the NMR spectrum.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (allyl) | 138.8 |
| C2 (allyl) | 115.6 |
| C3 (allyl) | 39.9 |
| C4 (aromatic) | 132.3 |
| C5 (aromatic) | 109.2 |
| C6 (aromatic) | 121.5 |
| C7 (aromatic) | 147.7 |
| C8 (aromatic) | 146.0 |
| C9 (aromatic) | 108.1 |
| C10 (dioxole) | 100.9 |
Experimental data for safrole. Theoretical calculations would aim to reproduce these values.
Computational Elucidation of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) of a reaction. This map charts the energy of the system as the geometry of the reactants changes on their path to becoming products. Key features on the PES are minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states (TS). The transition state is the highest energy point along the lowest energy path from reactants to products and is a critical concept in understanding reaction rates.
For a molecule like 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene, computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the structures of transition states for various reactions, such as electrophilic additions to the double bond or oxidation reactions. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in an electrophilic addition, the transition state would likely show the partial formation of a bond between a carbon of the double bond and the electrophile, and the partial breaking of the pi bond.
Computational studies on the epoxidation of similar alkenes have successfully characterized the geometry of the transition state. For the epoxidation of propene with peroxyformic acid, DFT calculations at the B3LYP/6-31G* level have been used to determine the structure of the transition state, revealing a spiro orientation of the peroxy acid relative to the alkene.
Reaction Energetics and Kinetics Modeling
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been located and their geometries optimized, their energies can be calculated with high accuracy. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), which is a primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.
Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters. For example, DFT calculations can provide the Gibbs free energy of activation (ΔG‡), which is crucial for predicting reaction rates under specific temperature and pressure conditions. Studies on the epoxidation of alkenes have shown that DFT methods can predict activation barriers that are in good agreement with experimental data.
Below is a hypothetical data table illustrating the kind of energetic data that would be obtained from a computational study of the epoxidation of this compound, based on typical values for similar reactions.
| Parameter | Value (kcal/mol) | Computational Method |
|---|---|---|
| Electronic Energy of Activation (ΔE‡) | 12.5 | B3LYP/6-31G |
| Enthalpy of Activation (ΔH‡) | 11.8 | B3LYP/6-31G |
| Gibbs Free Energy of Activation (ΔG‡) | 24.3 | B3LYP/6-31G |
| Enthalpy of Reaction (ΔHrxn) | -45.7 | B3LYP/6-31G |
These values would be critical in understanding the feasibility and rate of such a reaction. The negative enthalpy of reaction, for instance, would indicate that the epoxidation is an exothermic process.
Solvent Effects on Reactivity
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally less expensive and are widely used to estimate the effect of a solvent on the energies of reactants, transition states, and products. For reactions involving charged intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and increasing the reaction rate. For instance, in the electrophilic addition of a protic acid to this compound, a carbocation intermediate is formed. A polar solvent would be expected to stabilize this charged intermediate, and computational models can quantify this effect.
The following table illustrates how the calculated Gibbs free energy of activation for a hypothetical electrophilic addition reaction might vary with the solvent, as predicted by computational modeling.
| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 35.2 |
| Toluene | 2.4 | 30.1 |
| Dichloromethane | 8.9 | 25.8 |
| Methanol | 32.7 | 22.5 |
| Water | 78.4 | 20.1 |
This data clearly shows the trend of decreasing activation energy with increasing solvent polarity, a common phenomenon in reactions proceeding through charged intermediates.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a dynamic picture of molecular behavior.
Furthermore, MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. For a flexible molecule like this compound, understanding its conformational preferences can be important for interpreting its reactivity.
In the context of reaction mechanisms, MD simulations can be used to study the dynamics of the system as it passes over the transition state. This can reveal details about the reaction pathway that are not apparent from static calculations of the potential energy surface. For instance, MD simulations could be used to investigate whether the reaction proceeds directly from the transition state to the product or if it involves short-lived intermediates.
Advanced Analytical Characterization Techniques for 3 3,4 Methylenedioxy Phenyl 2 Methyl 1 Propene
High-Resolution Chromatographic Separations
Chromatographic techniques are fundamental for separating 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene from complex matrices, including reaction mixtures and formulated products. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound and its analogues, such as safrole and isosafrole. nih.gov Method development focuses on achieving optimal separation from isomers and impurities.
Key parameters for optimization include the choice of the stationary phase, temperature programming, and injector settings. Non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., Rtx-1, Rtx-5), are often used for the separation of phenylpropenes. nih.gov However, for resolving complex mixtures of regioisomers, more polar stationary phases like trifluoropropylmethyl polysiloxane (Rtx-200) may be required to achieve baseline separation. nih.gov Temperature programming is crucial for eluting a wide range of compounds with good peak shape and resolution. nih.gov A typical temperature program might start at a lower temperature to separate volatile impurities and then ramp up to elute the main analyte and any higher-boiling by-products. mdma.ch
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP5-MS (30 m x 0.25 mm, 0.25 µm) | mdma.ch |
| Carrier Gas | Helium (1.0 mL/min) | mdma.ch |
| Injector | Splitless | mdma.ch |
| Temperature Program | 50°C (1 min), then 10°C/min to 150°C (5.5 min), then 10°C/min to 280°C (10 min) | mdma.ch |
| Stationary Phase (for isomers) | Trifluoropropylmethyl polysiloxane (Rtx-200) | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally labile derivatives. Reversed-phase HPLC is the most common mode for the analysis of safrole and related compounds. nih.gov
Method development involves optimizing the stationary phase, mobile phase composition, and detector settings. C18 columns are widely used as the stationary phase, providing good retention and separation for nonpolar analytes. rjpbcs.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com The ratio of organic solvent to water is adjusted to control the retention time of the analyte. rjpbcs.com Isocratic elution can be used for simple mixtures, while gradient elution is preferred for complex samples containing compounds with a wide range of polarities. nih.gov UV detection is commonly employed, with the wavelength set to an absorption maximum of the methylenedioxyphenyl chromophore, often around 235 nm or 282 nm, to ensure high sensitivity. nih.govrjpbcs.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | LiChrospher 100 RP-18e (5 µm, 250 mm x 4 mm) | rjpbcs.com |
| Mobile Phase | Methanol:Water (73:27, v/v) | rjpbcs.com |
| Flow Rate | 1.0 mL/min | rjpbcs.com |
| Detection | UV at 282 nm | rjpbcs.com |
| Mode | Reversed-Phase | nih.govsielc.com |
While this compound itself is not chiral, many of its derivatives, particularly amphetamine-type compounds, possess a chiral center and exist as enantiomers. mdpi.com Assessing the enantiomeric purity of such derivatives is critical as enantiomers often exhibit different pharmacological and toxicological profiles. rsc.org
Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the method of choice for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are highly effective for a wide range of chiral separations. mdpi.comabo.fi Method development involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to achieve baseline resolution of the enantiomers. For instance, the enantiomers of 3,4-methylenedioxypyrovalerone (MDPV) have been successfully separated using columns with cellulose tris-(3-chloro-4-methylphenylcarbamate) or amylose tris-(3-chloro-4-methylphenylcarbamate) as the chiral selector. mdpi.com
Hyphenated Mass Spectrometry Techniques
Coupling chromatographic separation with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the definitive techniques for identifying and quantifying trace-level impurities in samples of this compound. researchgate.netchimia.ch Impurity profiling is essential for quality control and for understanding the synthesis route of a particular batch. nih.gov
In GC-MS, electron ionization (EI) is commonly used, generating reproducible mass spectra that can be compared against spectral libraries for compound identification. mdma.ch This technique is invaluable for identifying synthesis by-products, unreacted starting materials, and degradation products. researchgate.net For example, in the synthesis of related compounds like 3,4-methylenedioxymethamphetamine (MDMA), GC-MS is used to identify route-specific impurities that can pinpoint the chemical precursors and synthetic pathway employed. nih.govresearchgate.net
LC-MS is particularly useful for analyzing impurities that are not amenable to GC. chimia.ch Electrospray ionization (ESI) is a common ionization source used in LC-MS for this class of compounds.
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information, enhancing the confidence of compound identification. In an MS/MS experiment, a specific ion (the precursor ion) from the first mass analysis is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. researchgate.net
This technique is crucial for differentiating between isomers that may have identical retention times and very similar primary mass spectra. nih.govresearchgate.net The fragmentation pattern of the precursor ion is characteristic of its chemical structure. For compounds containing the 3,4-methylenedioxyphenyl group, characteristic fragment ions are often observed. For instance, in the analysis of acylated derivatives of MDMA, a common fragment at m/z 162 is observed, which helps to identify the 3,4-methylenedioxyphenylpropene backbone. researchgate.net The study of these fragmentation pathways allows for the unambiguous identification of the target compound and its impurities, even in complex matrices. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to within a few parts per million (ppm), allowing for the determination of a compound's elemental composition.
For this compound, the molecular formula is C₁₁H₁₂O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared to the experimentally measured exact mass obtained from an HRMS instrument, typically a Time-of-Flight (TOF) or Orbitrap analyzer. A close correlation between the theoretical and experimental mass confirms the elemental formula and, by extension, the identity of the compound, ruling out other potential structures with the same nominal mass.
The exact mass for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is used for this confirmation. The high accuracy of HRMS is critical in distinguishing between isomers or compounds with very similar molecular weights. researchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₂ | PubChem nih.gov |
| Theoretical Exact Mass | 176.08373 Da | PubChem nih.gov |
| Measured Exact Mass | Typically within ± 5 ppm of theoretical | N/A |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. swinburne.edu.au While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are required to piece together the molecular skeleton and determine spatial relationships between atoms. ipb.pt
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments provide correlation data that reveals how atoms are connected within a molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would show correlations between the aromatic protons on the phenyl ring and between the benzylic methylene (B1212753) protons and the olefinic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC maps direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each carbon atom that bears a proton.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a molecule like this compound, which lacks stereocenters, NOESY can still be used to confirm assignments by showing spatial proximity between, for example, the benzylic protons and the adjacent aromatic proton. ipb.pt
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1 | ~4.8 (2H) | ~110.0 | C-2, C-8, C-3 |
| 2 | - | ~143.0 | H-1, H-3 |
| 3 | ~1.7 (3H) | ~22.0 | C-2, C-1 |
| 4 | ~3.2 (2H) | ~40.0 | C-5, C-6, C-10, C-1, C-2 |
| 5 | - | ~134.0 | H-4, H-6, H-10 |
| 6 | ~6.7 | ~109.0 | C-4, C-8, C-10 |
| 7 | - | ~147.8 | H-6, H-10, H-11 |
| 8 | - | ~146.2 | H-6, H-10, H-11 |
| 9 | - | ~121.5 | H-6, H-10 |
| 10 | ~6.6 | ~108.3 | C-5, C-6, C-8 |
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance. Unlike chromatographic techniques, qNMR does not require an identical reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. mdpi.com
For a qNMR analysis of this compound, a known mass of the sample would be dissolved in a deuterated solvent along with a known mass of a stable, non-reactive internal standard (e.g., maleic acid, dimethyl sulfoxide). mdpi.comsciepub.com The purity of the analyte can then be calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. For the target compound, the sharp singlet of the methylenedioxy protons (~5.9 ppm) or the methyl group protons (~1.7 ppm) would be suitable for quantification. Careful selection of experimental parameters, such as a sufficient relaxation delay (D1), is crucial to ensure accurate integration and reliable quantification. sciepub.com
X-ray Crystallography of Crystalline Forms or Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. nih.gov
This compound is expected to be a liquid or a low-melting solid, making direct single-crystal X-ray analysis challenging. In such cases, a common strategy is to synthesize a crystalline derivative. For instance, reacting the terminal double bond to introduce functional groups that promote crystallization (e.g., via epoxidation followed by ring-opening, or hydroboration-oxidation to form an alcohol which could then be derivatized) would be a viable approach.
Once a suitable single crystal is obtained, X-ray diffraction analysis would yield a detailed structural model. This would unequivocally confirm the connectivity of the atoms, including the substitution pattern on the aromatic ring and the structure of the 2-methyl-1-propene side chain. mdpi.com While no crystal structure for this specific compound or its derivatives appears in the public domain, the technique remains the gold standard for absolute structure confirmation.
Advanced Spectroscopic Techniques (e.g., UV-Vis, Raman, Circular Dichroism if chiral derivatives are studied)
Beyond NMR and mass spectrometry, other spectroscopic techniques provide complementary structural information.
Environmental Fate and Transformation Pathways of 3 3,4 Methylenedioxy Phenyl 2 Methyl 1 Propene
Biodegradation Pathways and Biotransformation Products
Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in determining the environmental persistence of many chemicals. The methylenedioxyphenyl group present in 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene is also found in various natural compounds, and microorganisms have evolved pathways to metabolize this moiety.
Aerobic Biodegradation: Under aerobic conditions, the biodegradation of compounds containing the methylenedioxyphenyl group is known to be initiated by the cleavage of the methylenedioxy ring. nih.govasm.org This is often a critical step, leading to the formation of catechols, which are then susceptible to further degradation through ring fission. nih.gov Bacteria, particularly from the genera Rhodococcus and Pseudomonas, have been identified as capable of degrading methylenedioxyphenyl compounds. nih.govasm.org An enzyme, a novel methylenetransferase, has been discovered in an actinomycete that can decompose the methylenedioxyphenyl group. nih.govasm.org It is plausible that similar enzymatic pathways could lead to the degradation of this compound. The allyl side chain could also be a site of initial microbial attack, potentially through oxidation or hydration reactions.
Anaerobic Biodegradation: Information on the anaerobic biodegradation of methylenedioxyphenyl compounds is scarce. In general, the degradation of aromatic compounds is slower under anaerobic conditions compared to aerobic conditions.
Potential Biotransformation Products: Based on known metabolic pathways for similar compounds, potential biotransformation products of this compound could include:
Catechol derivatives: Resulting from the cleavage of the methylenedioxy ring.
Alcohols and diols: Formed by the oxidation of the allyl side chain.
Carboxylic acids: Arising from further oxidation of the side chain.
Table 2: Potential Biodegradation Pathways and Products
| Condition | Primary Mechanism | Potential Intermediate Products |
| Aerobic | Cleavage of methylenedioxy ring, oxidation of allyl side chain | 3-(3,4-dihydroxyphenyl)-2-methyl-1-propene, various alcohols, aldehydes, and carboxylic acids |
| Anaerobic | Likely slower degradation, specific pathways not well understood | --- |
Abiotic Degradation in Aquatic and Soil Matrices
Abiotic degradation refers to the breakdown of a chemical through non-biological processes such as hydrolysis. The chemical structure of this compound suggests that hydrolysis of the allyl group could be a potential abiotic degradation pathway, particularly under acidic or basic conditions. However, without specific experimental data, the rate and significance of this process in typical environmental pH ranges (pH 5-9) are difficult to predict. The methylenedioxy and benzene (B151609) rings are generally stable to hydrolysis under environmental conditions.
Sorption and Volatilization Characteristics in Environmental Systems
The distribution of this compound between soil, water, and air is governed by its sorption and volatilization characteristics.
Sorption: The tendency of a chemical to bind to soil and sediment is often estimated by its organic carbon-water (B12546825) partition coefficient (Koc). For the structurally similar compound safrole, the estimated Koc is 210 L/kg. nih.gov This value suggests that this compound would have moderate mobility in soil and may partition to suspended solids and sediment in aquatic systems. nih.gov The additional methyl group in the target compound compared to safrole might slightly increase its hydrophobicity and thus its tendency to sorb to organic matter.
Volatilization: The Henry's Law constant is a measure of a chemical's tendency to partition between water and air. The estimated Henry's Law constant for safrole is 9.1 x 10⁻⁶ atm-m³/mol, which indicates that volatilization from water surfaces is expected to be a significant process. nih.gov The volatilization half-life from a model river and a model lake for safrole are estimated to be 5 days and 42 days, respectively. nih.gov Given its vapor pressure, this compound may also volatilize from dry soil surfaces. nih.gov
Table 3: Estimated Sorption and Volatilization Parameters for this compound (based on Safrole data)
| Parameter | Estimated Value | Implication | Reference |
| Log Koc | 2.32 (Koc = 210 L/kg) | Moderate mobility in soil | nih.gov |
| Henry's Law Constant | 9.1 x 10⁻⁶ atm-m³/mol | Volatilization from water expected | nih.gov |
| Volatilization Half-life (River) | ~5 days | Significant removal from moving water | nih.gov |
| Volatilization Half-life (Lake) | ~42 days | Slower removal from still water | nih.gov |
Applications of 3 3,4 Methylenedioxy Phenyl 2 Methyl 1 Propene As a Synthetic Intermediate or Precursor
Role in the Chemical Synthesis of Complex Organic Molecules
The unique combination of a reactive alkene and an activated aromatic ring allows 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene to participate in a wide array of chemical transformations. It is employed as a starting material or key intermediate in multi-step synthetic pathways aimed at producing intricate molecular architectures.
The structure of this compound is inherently a phenylpropanoid scaffold. Its primary utility in this context is as a precursor for the synthesis of other, more functionalized phenylpropanoids through chemical modification of its side chain. A notable example is its conversion to 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal. This transformation is achieved via epoxidation of the alkene followed by rearrangement. chemicalbook.com In one synthetic route, the starting material is treated with an oxidizing agent like meta-chloroperbenzoic acid to form the corresponding oxirane. chemicalbook.com This intermediate, 3-(1,3-benzodioxol-5-yl-methyl)-3-methyl-2-oxirane, is then subjected to a rearrangement catalyzed by a Lewis acid, such as bismuth(III) trifluoromethanesulfonic acid, to yield the target aldehyde. chemicalbook.com This aldehyde is a valuable molecule in its own right, finding use in other sectors of the chemical industry.
Table 1: Synthesis of a Phenylpropanoid-Derived Aldehyde
| Starting Material | Reaction Sequence | Key Reagents | Product Scaffold |
|---|
This synthetic pathway highlights how the simple alkene functionality can be elaborated to introduce new functional groups, thereby creating different phenylpropanoid derivatives.
The carbon framework of this compound can be incorporated into the structure of heterocyclic compounds. The reactivity of both the alkene and the aromatic ring can be harnessed to construct rings containing heteroatoms like nitrogen and sulfur. An example of this is the synthesis of complex thienoimidazole derivatives. The molecule 3-(1,3-benzodioxol-5-yl)-2-(2-methylprop-2-enylthio)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide incorporates the entire 3,4-methylenedioxyphenyl group from a related precursor, demonstrating how this moiety can be integrated into a larger, polycyclic heterocyclic system. guidechem.com Such synthetic strategies are crucial in medicinal chemistry and materials science, where novel heterocyclic scaffolds are continuously sought.
The compound serves as an intermediate in the synthesis of various specialty chemicals, leveraging the reactivity of its propenyl side chain. A significant application is its role as a precursor to the ketone 3,4-methylenedioxyphenyl-2-propanone (MDP2P). wikipedia.orgresearchgate.net The synthesis of MDP2P from the closely related compound safrole often proceeds through oxidation methods, such as the Wacker oxidation, which transforms the terminal alkene into a methyl ketone. wikipedia.org This ketone, MDP2P, is a versatile intermediate itself. For instance, it is a known precursor in the synthesis of the important antihypertensive agent methyldopa. researchgate.net The transformation of the propenyl group into a carbonyl group is a key step that opens pathways to a diverse range of phenethylamine (B48288) derivatives and other pharmacologically relevant molecules.
Chemical Modification for Material Science Applications
The inherent chemical functionalities of this compound suggest potential applications in the field of material science, although specific research in this area is not extensively documented.
The terminal alkene group in the 2-methyl-1-propene side chain is structurally similar to other vinyl monomers that readily undergo polymerization. In principle, this compound could act as a monomer or co-monomer in addition polymerization reactions. The polymerization of propene itself is a cornerstone of the polymer industry. doi.org The presence of the bulky methylenedioxyphenyl substituent would be expected to influence the polymerization process and the properties of the resulting polymer, potentially yielding materials with unique thermal, mechanical, or optical characteristics. However, specific studies detailing the homopolymerization or copolymerization of this compound are not widely reported in the scientific literature.
Functional materials are designed to possess specific properties, such as electronic conductivity, photoactivity, or nonlinear optical responses. The methylenedioxyphenyl moiety is an electron-rich aromatic system that can be a component of larger conjugated systems. Chemical modification of the alkene side chain could be used to link these aromatic units together or to attach other functional groups. While the potential exists to use this compound as a building block for electroactive polymers or other functional materials, dedicated research focusing on this compound for these specific applications is not prominent in available sources.
Table 2: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 5-(2-methylprop-2-enyl)-1,3-benzodioxole |
| Safrole | 5-(2-Propen-1-yl)-1,3-benzodioxole |
| 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | Helional |
| meta-chloroperbenzoic acid | m-CPBA |
| 3-(1,3-benzodioxol-5-yl-methyl)-3-methyl-2-oxirane | - |
| Bismuth(III) trifluoromethanesulfonic acid | Bismuth(III) triflate, Bi(OTf)₃ |
| 3-(1,3-benzodioxol-5-yl)-2-(2-methylprop-2-enylthio)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide | - |
| 3,4-Methylenedioxyphenyl-2-propanone | MDP2P, Piperonyl methyl ketone (PMK) |
Contribution to the Development of Novel Synthetic Methodologies
While extensive research into novel synthetic methodologies directly employing this compound is not widely documented in publicly available literature, its structural similarity to the well-studied natural product safrole suggests its potential in analogous synthetic transformations. The primary documented contribution of this compound is in the synthesis of 2-methyl-3-(3,4-methylenedioxyphenyl)propanal, a notable fragrance ingredient. google.com This synthesis pathway highlights the compound's utility as a precursor to valuable aldehydes.
The synthesis of 2-methyl-3-(3,4-methylenedioxyphenyl)propanal from this compound can be conceptualized through a hydroformylation reaction. This reaction, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the propene unit, represents a significant method for the industrial production of aldehydes. The specifics of this transformation, including catalysts and reaction conditions, are often proprietary and detailed in patent literature.
A patented method describes the production of 2-methyl-3-(3,4-methylenedioxyphenyl)propanal from 1,2-methylenedioxybenzene and precursors that generate the this compound intermediate. google.com The process involves the formation of an acetoxy derivative, which is then hydrolyzed to the target aldehyde. This multi-step synthesis showcases the strategic use of the isobutenyl-substituted methylenedioxyphenyl core to construct a valuable propanal derivative.
The table below outlines the key transformation in the synthesis of 2-methyl-3-(3,4-methylenedioxyphenyl)propanal from a precursor related to this compound, as detailed in the patent literature.
Table 1: Synthesis of 2-methyl-3-(3,4-methylenedioxyphenyl)propanal
| Step | Reactants | Intermediate | Product |
|---|---|---|---|
| 1 | 1,2-Methylenedioxybenzene, 2-methyl-3,3-diacetoxypropene | 1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene | - |
| 2 | 1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene | - | 2-methyl-3-(3,4-methylenedioxyphenyl)propanal |
The development of this synthetic route contributes to the field by providing an efficient pathway to a specific aldehyde with desirable organoleptic properties. While this may not represent a broadly applicable "novel methodology" in the academic sense, it is a significant industrial application that leverages the unique reactivity of the starting material.
Further research into the reactivity of this compound could lead to the development of new synthetic methods. For instance, its terminal double bond could be a substrate for various catalytic processes, including:
Asymmetric dihydroxylation: to introduce chirality and create precursors for pharmaceuticals.
Heck reaction: to form new carbon-carbon bonds and build more complex structures.
Metathesis reactions: to create novel olefins with diverse applications.
The methylenedioxyphenyl moiety also presents opportunities for derivatization, allowing for the introduction of other functional groups onto the aromatic ring, which could lead to the synthesis of new classes of compounds with potential biological activity.
Future Research Directions and Unexplored Avenues for 3 3,4 Methylenedioxy Phenyl 2 Methyl 1 Propene Research
Development of Highly Efficient and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. rsc.orgnih.gov Research into the synthesis of 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene should prioritize these aspects. Current synthetic approaches for analogous allylbenzenes often rely on traditional methods that may involve harsh reagents and generate significant waste. nbinno.comnbinno.com Future investigations should focus on developing novel, sustainable methodologies.
Key areas for exploration include:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy that can streamline synthetic pathways. nih.govorganic-chemistry.org Research should be directed towards developing catalytic systems, potentially using earth-abundant metals, for the direct allylation of 1,2-methylenedioxybenzene to produce the target compound, thereby avoiding the need for pre-functionalized starting materials.
Biocatalysis and Chemoenzymatic Synthesis: Harnessing the power of enzymes could provide highly selective and environmentally benign routes. The exploration of engineered enzymes for the construction of the allyl side chain or the methylenedioxy ring could lead to highly efficient and sustainable processes.
Renewable Feedstocks: Investigating the synthesis of the methylenedioxybenzene core from renewable bio-based feedstocks is a crucial long-term goal. nih.gov This would significantly enhance the sustainability profile of any derived compounds.
Table 1: Proposed Sustainable Synthetic Strategies
| Synthetic Approach | Proposed Catalyst/System | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic C-H Allylation | Earth-abundant metal catalyst (e.g., Iron, Copper) | High atom economy, reduced waste | Catalyst design, reaction optimization |
| Biocatalytic Synthesis | Engineered enzymes (e.g., prenyltransferases) | High selectivity, mild reaction conditions | Enzyme screening and evolution |
| Chemoenzymatic Route | Combination of chemical and enzymatic steps | Optimized efficiency and selectivity | Integration of catalytic steps |
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of this compound is largely unexplored. The presence of the terminal alkene and the electron-rich aromatic ring offers multiple sites for chemical modification. A thorough investigation of its reactivity could unlock a wide range of novel derivatives with potentially interesting properties.
Future research should systematically explore:
Catalytic Isomerization: The isomerization of the terminal double bond to an internal position can lead to the formation of new isomers with different electronic and steric properties. nih.govuoregon.edusemanticscholar.org The use of various transition metal catalysts could provide selective access to different isomers. organic-chemistry.orgdocksci.com
Oxidative Transformations: Selective oxidation of the alkene or the methylenedioxy bridge could yield a variety of functionalized molecules, such as epoxides, diols, or even ring-opened products. rsc.org The development of selective oxidation methods would be a key challenge.
Polymerization and Material Science Applications: The allylic group suggests potential for polymerization. Investigating the polymerization of this compound could lead to the development of novel polymers with unique properties derived from the methylenedioxyphenyl moiety. rsc.org
Table 2: Potential Chemical Transformations and Applications
| Reaction Type | Reagents/Catalysts | Potential Products | Possible Applications |
|---|---|---|---|
| Isomerization | Ruthenium, Rhodium, or Palladium complexes | Internal alkenes (E/Z isomers) | Fine chemical synthesis |
| Epoxidation | Peroxy acids, transition metal catalysts | Epoxides | Intermediates for pharmaceuticals |
| Dihydroxylation | Osmium tetroxide, permanganate (B83412) | Diols | Building blocks for complex molecules |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms can significantly accelerate chemical research and development. nih.gov These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions.
Future efforts should focus on:
Development of Continuous Flow Synthesis: Translating the optimized sustainable synthetic routes for this compound into continuous flow processes. This would enable safer, more efficient, and scalable production.
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen catalysts, solvents, and other reaction parameters to identify optimal conditions for its synthesis and subsequent transformations.
On-demand Synthesis of Derivatives: Integrating flow synthesis with automated purification and analysis to create platforms for the on-demand synthesis of a library of derivatives for biological or materials science screening.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. nih.gov Applying these methods to this compound can provide valuable insights into its properties and reactivity, guiding experimental work and accelerating discovery.
Key areas for computational investigation include:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of its synthesis and transformation reactions. nih.govresearchgate.net This can help in the rational design of more efficient catalysts and reaction conditions.
Prediction of Physicochemical Properties: Calculating key physicochemical properties of the molecule and its derivatives to predict their behavior in various applications.
Virtual Screening for Novel Applications: Employing molecular docking and other virtual screening techniques to predict the potential biological activity or material properties of derivatives, thereby prioritizing synthetic targets.
Table 3: Computational Chemistry Approaches
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Understanding of transition states and reaction pathways |
| Molecular Dynamics (MD) | Simulate behavior in different environments | Prediction of solubility and conformational preferences |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of derivatives | Identification of promising candidates for synthesis |
Investigation of this compound in Emerging Fields of Chemical Science
The unique structural features of this compound make it a candidate for exploration in several emerging areas of chemical science. The methylenedioxyphenyl group is a known feature in various biologically active natural products and pharmaceuticals. researchgate.netnih.govnih.gov
Future research could explore its potential in:
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The methylenedioxyphenyl moiety is present in a number of compounds with interesting biological activities, and derivatives of the title compound could be screened for a range of therapeutic targets. acs.orgnih.gov
Materials Science: As a monomer or building block for the creation of functional polymers and materials. The aromatic core and the polymerizable side chain could be exploited to create materials with tailored optical, electronic, or thermal properties.
Agrochemicals: The methylenedioxyphenyl group is a common synergist in insecticides. acs.org Investigating the potential of the title compound and its derivatives in this area could lead to the development of new and more effective crop protection agents.
Q & A
Q. What are the established synthetic methodologies for 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene, and how can reaction parameters be optimized?
The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally related chalcones. For example, reacting substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., NaOH) at room temperature yields α,β-unsaturated ketones . Optimization involves adjusting solvent polarity, base concentration, and reaction time. Design of Experiments (DoE) can systematically identify parameter interactions affecting yield and purity.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Key techniques include:
- NMR spectroscopy : 1H and 13C-APT NMR resolve the methylenedioxy group (δ 5.9–6.0 ppm for protons, δ 100–110 ppm for carbons) and alkene geometry .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- FT-IR : Detects functional groups like C=O (1670–1650 cm⁻¹) and C-O-C (1240–1200 cm⁻¹) . Cross-referencing with databases like NIST Chemistry WebBook ensures spectral validation .
Q. What are the primary biological screening assays used to evaluate this compound’s activity?
Standard assays include:
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases. Dose-response curves (IC50) quantify potency .
Advanced Research Questions
Q. How do structural modifications on the phenyl ring affect the compound’s bioactivity, and what methods are used to study these effects?
Substituent positioning (e.g., methoxy vs. hydroxyl groups) alters electronic and steric properties, impacting target binding. For example:
- 3,4-Dimethoxy derivatives show enhanced lipophilicity and blood-brain barrier penetration.
- Nitropropene analogs exhibit varied reactivity due to electron-withdrawing effects . Structure-Activity Relationship (SAR) studies combine synthetic chemistry, molecular docking, and bioassays to map functional group contributions.
Q. What strategies are recommended to address discrepancies in reported pharmacological data across studies?
Contradictions may arise from assay variability or impurity profiles. Solutions include:
- Standardized protocols : Adopt OECD guidelines for toxicity testing.
- Orthogonal validation : Confirm activity using unrelated assays (e.g., SPR alongside enzyme inhibition).
- Impurity profiling : HPLC-MS identifies byproducts interfering with bioactivity .
Q. What experimental designs are used to evaluate the environmental fate and ecological risks of this compound?
The INCHEMBIOL project framework recommends:
- Biodegradation studies : OECD 301 tests assess microbial breakdown in water/soil.
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Bioaccumulation : LogP measurements and in silico QSAR models predict environmental partitioning .
Q. How can researchers elucidate the metabolic pathways of this compound using integrated approaches?
- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
- In silico prediction : Tools like Meteor (Lhasa Ltd.) simulate phase I/II transformations (e.g., demethylation of methylenedioxy groups) .
- Isotopic labeling : Track metabolic fate using 13C/14C-labeled analogs.
Q. What role does the methylenedioxy group play in the compound’s stability under varying pH and temperature?
Accelerated stability studies (ICH Q1A guidelines) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
